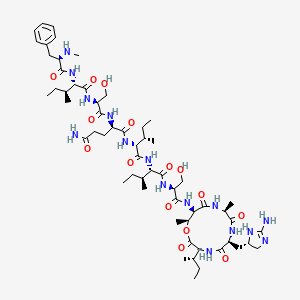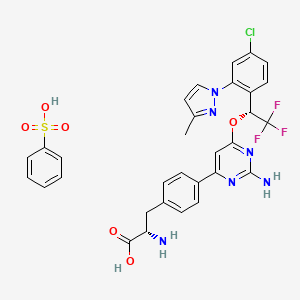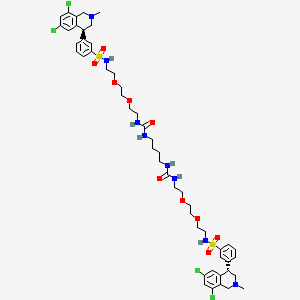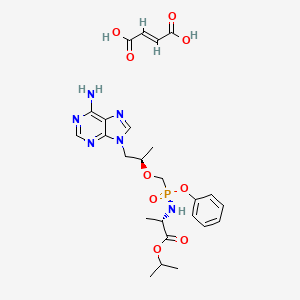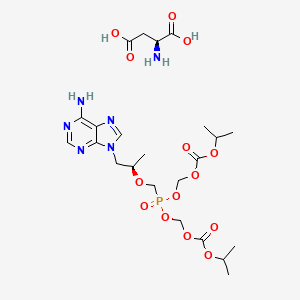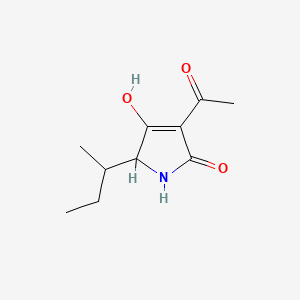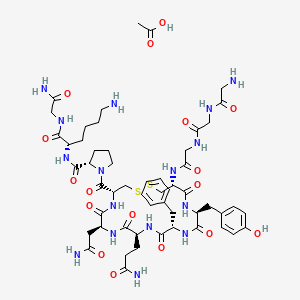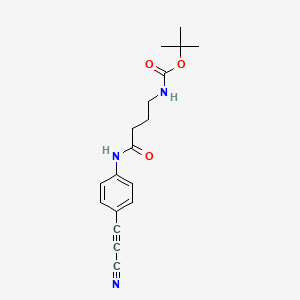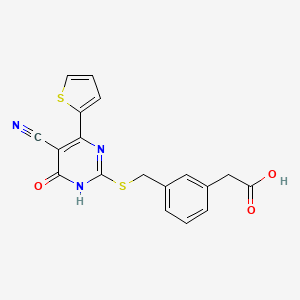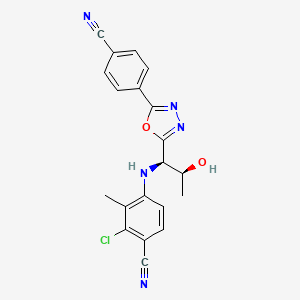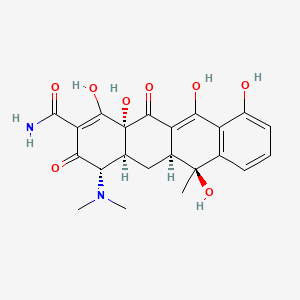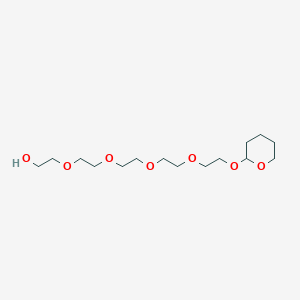
Thp-peg6
Overview
Description
THP-PEG6-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
THP-PEG6 is used in the synthesis of PROTACs . It is also a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Molecular Structure Analysis
The molecular formula of THP-PEG6 is C15H30O7 . It contains total 52 bond(s); 22 non-H bond(s), 15 rotatable bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 6 ether(s) (aliphatic) .
Chemical Reactions Analysis
The Thermo Scientific MS(PEG) n series consists of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds .
Physical And Chemical Properties Analysis
The boiling point of THP-PEG6 is 469.0±45.0 C at 760 mmHg . Its density is 1.10±0.1 g/cm3 .
Scientific Research Applications
PEGs and their derivatives have been reported in the scientific literature for many years and their use in various research and development areas is expanding . Here are some applications of PEGs:
- Medical Device Development : PEGs are used in the development of medical devices due to their hydrophilic nature and biocompatibility .
- Drug Development : The process of PEGylation, the covalent grafting of a PEG derivative onto molecules, improves the water solubility and biocompatibility, which is especially useful for drug development .
- Diagnostics : PEGs are used in diagnostics due to their ability to improve the water solubility and biocompatibility of diagnostic agents .
- Drug Delivery : PEGs are used in drug delivery systems to improve the delivery efficiency and therapeutic effect of drugs .
- Wound Healing : PEGs are used in wound healing applications due to their biocompatibility and ability to promote cell growth .
- Cell Culture Models and Tissue Regeneration : PEGs are used in cell culture models and tissue regeneration due to their biocompatibility and ability to promote cell growth .
Safety And Hazards
Future Directions
THP-PEG6-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . This suggests that THP-PEG6 has potential for future applications in the development of targeted therapy drugs.
Relevant Papers
- “Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry” discusses the applicability of the tetrahydropyran ring in the field of peptide synthesis .
- “Differentiation, maturation, and collection of THP-1-derived dendritic cells based on a PEG hydrogel culture platform” explores the effect of culture condition on DC physiology with varying 3D hydrogel property .
- “Pt/Ag‐PEG‐Ce6 Nanosystem with Enhanced Near‐Infrared Absorption and…” is a multidisciplinary therapeutics journal covering targeted drug delivery, cell & gene therapy, personalized medicine, pharmacology & more .
properties
IUPAC Name |
2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O7/c16-4-6-17-7-8-18-9-10-19-11-12-20-13-14-22-15-3-1-2-5-21-15/h15-16H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGHHDSVKRWOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thp-peg6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



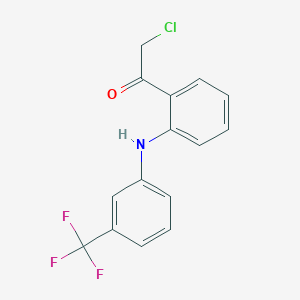
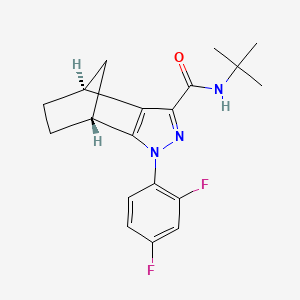
![5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B611277.png)
